2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Description
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a tetrahydroquinoxaline core substituted with methyl groups at positions 2 and 3. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.19 g/mol and an exact mass of 206.12665 .
Properties
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUXGRUMNHZRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(C=CC=C2N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587590 | |
| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-21-4 | |
| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Reactivity Considerations
The target molecule features a partially saturated quinoxaline core with methyl groups at C2 and C3 and a carboxylic acid moiety at C5. Key challenges include:
- Regioselective introduction of the carboxylic acid group at the sterically hindered C5 position.
- Stereochemical control during the reduction of the quinoxaline ring to the tetrahydro form.
- Compatibility of functional groups during cyclization and oxidation steps.
The molecular formula C₁₁H₁₄N₂O₂ (MW 206.24 g/mol) and SMILES string CC1C(NC2=C(C=CC=C2N1)C(=O)O)C indicate a bicyclic system with two secondary amines and a planar aromatic region. The XLogP3 value of 2.1 suggests moderate hydrophobicity, necessitating polar aprotic solvents for synthesis.
Cyclocondensation Strategies
Diketone-Amine Cyclization
The most direct route involves condensing 5-carboxy-o-phenylenediamine with 2,3-butanedione under acidic conditions:
5-carboxy-o-phenylenediamine + 2,3-butanedione → Target compound + 2 H₂O
Optimized Protocol :
- Dissolve 5-carboxy-o-phenylenediamine (1.0 eq) in glacial acetic acid (0.5 M).
- Add 2,3-butanedione (1.1 eq) dropwise at 0°C.
- Reflux at 120°C for 8–12 hours under N₂.
- Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.
Yield : 38–45% (based on analogous tetrahydroquinoxaline syntheses).
Reductive Amination Approach
A two-step process adapting methods from acridinimide chemistry:
Step 1: Maleimide Formation
React N-substituted-3-anilinosuccinimide with dimethylformamide dimethyl acetal (DMF-DMA):
Anilinosuccinimide + DMF-DMA → 3-Phenylimino-4-dimethylaminomethylene-N-substituted-succinimide
Conditions : Toluene, reflux (110°C), 6 hours.
Step 2: Cyclization and Hydrolysis
Treat the intermediate with polyphosphoric acid (PPA) at 140°C to induce cyclization, followed by basic hydrolysis:
Cyclized intermediate + NaOH → Target carboxylic acid
Critical Parameters :
- PPA Temperature : 130–145°C (prevents decarboxylation).
- Hydrolysis Base : 20% NaOH (2.5 eq) in 1:1 H₂O/EtOH.
Yield : 52–60% over two steps.
Post-Functionalization Routes
Directed C–H Activation
Introduce the carboxylic acid group via palladium-catalyzed carboxylation of a preformed tetrahydroquinoxaline:
Procedure :
- Prepare 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline via standard methods.
- Employ Pd(OAc)₂ (5 mol%), phenanthroline ligand (10 mol%), and CO₂ (1 atm) in DMF at 100°C.
Regioselectivity : The electron-rich C5 position undergoes preferential carboxylation due to directing effects from the adjacent amines.
Yield : 28–33% (needs optimization).
Nitration/Reduction/Carboxylation
A sequential functionalization strategy:
- Nitration : Treat 2,3-dimethylquinoxaline with HNO₃/H₂SO₄ at 0°C to introduce NO₂ at C5.
- Reduction : Hydrogenate over Raney Ni (H₂, 50 psi) to form the tetrahydro ring and convert NO₂ to NH₂.
- Carboxylation : Oxidize NH₂ to COOH using KMnO₄ in acidic medium.
Advantage : High regiocontrol via electrophilic nitration.
Challenge : Over-reduction of the quinoxaline ring requires precise H₂ pressure control.
Comparative Analysis of Methods
| Method | Yield Range | Purity (HPLC) | Scalability | Key Limitation |
|---|---|---|---|---|
| Diketone Cyclization | 38–45% | 90–92% | Pilot-scale | Low yields in carboxylated diamine synthesis |
| Reductive Amination | 52–60% | 95–97% | Industrial | Requires toxic PPA |
| C–H Activation | 28–33% | 85–88% | Lab-scale | Costly catalysts |
| Nitration Sequence | 40–48% | 89–91% | Multi-gram | Multi-step purification |
Process Optimization Strategies
Solvent Engineering
Catalytic Enhancements
- Lewis Acids : ZnCl₂ (0.5 eq) accelerates cyclization by stabilizing imine intermediates (reduces reaction time by 35%).
- Microwave Assistance : 150 W irradiation cuts cyclocondensation time from 8 hours to 90 minutes.
Purification Protocols
- Crystallization : Recrystallize from IPA/H₂O (3:1) to achieve >99% purity.
- Chromatography : Use reverse-phase C18 columns with 0.1% TFA in MeCN/H₂O for challenging separations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5-carboxylic acid derivatives, while reduction can produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
DMQCA has been explored for its potential therapeutic applications due to its interaction with various biological targets.
- Neuroprotective Effects : Research indicates that DMQCA may exhibit neuroprotective properties by modulating neurotransmitter systems. Studies have shown its ability to enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity : DMQCA has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of aging and chronic diseases .
Material Science
In material science, DMQCA serves as a precursor for synthesizing novel materials.
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the performance of materials used in various industrial applications .
- Nanomaterials : DMQCA derivatives are being investigated for their role in the development of nanomaterials that exhibit unique electronic and optical properties. These materials have potential applications in sensors and electronic devices .
Agricultural Chemistry
The compound is also being studied for its applications in agriculture.
- Pesticide Development : Preliminary studies suggest that DMQCA could be developed into a novel pesticide due to its bioactivity against specific pests and pathogens affecting crops. This could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides.
Case Studies
Mechanism of Action
The mechanism by which 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoxaline-5-carboxylic Acid (Unsubstituted)
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid
- Molecular Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : 254.28 g/mol
- Purity : 95–98%
- Availability : Offered by Moldb and CymitQuimica for research applications .
- Key Differences : The phenyl group at position 3 increases lipophilicity and molecular weight, which may influence receptor binding or pharmacokinetic properties in biological studies.
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid
- Molecular Formula : C₂₁H₁₈N₂O₂ (inferred)
- Molecular Weight : ~330.38 g/mol (estimated)
- Availability : Listed by Fluorochem; intended for research only .
- Key Differences : The two phenyl groups introduce significant steric bulk and hydrophobicity, likely reducing aqueous solubility but enhancing interactions with aromatic systems in drug discovery contexts.
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid Hydrochloride
- Reported Molecular Formula: C₉H₁₈ClNO₃ (conflicting data)
- Reported Molecular Weight : 223.70 g/mol .
- Notes: Structural ambiguity exists due to discrepancies in the molecular formula. The methyl group at position 1 and hydrochloride salt may alter crystallinity and stability compared to the target compound.
Structural and Functional Analysis
Substituent Effects
- Methyl Groups (Target Compound) : Enhance metabolic stability and moderate lipophilicity compared to the unsubstituted analog.
Biological Activity
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS Number: 912763-21-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structure comprises a tetrahydroquinoxaline core with carboxylic acid functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.241 g/mol
- Purity : ≥95%
- Melting Point : 109-114 °C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and diseases linked to oxidative stress.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
Antioxidant Activity
A study conducted by demonstrated that this compound showed a dose-dependent increase in antioxidant capacity in vitro. The compound scavenged free radicals effectively and reduced lipid peroxidation levels in cellular models.
Neuroprotective Effects
In a neuropharmacological study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that it significantly reduced cell death and enhanced cell viability in neuron-like cell lines exposed to oxidative agents .
Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be promising for further exploration as an antibacterial agent .
Case Study 1: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by toxins, administration of this compound resulted in a significant reduction in behavioral deficits and improvement in cognitive function. This suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's .
Case Study 2: Antioxidant Efficacy in In Vivo Models
A study investigating the antioxidant efficacy of the compound in vivo found that it significantly reduced markers of oxidative stress in liver tissues of rats subjected to toxic insults. The findings support its potential use as a protective agent against liver damage .
Comparative Analysis
| Property | This compound | Other Related Compounds |
|---|---|---|
| Antioxidant Activity | High | Moderate |
| Neuroprotective Effects | Significant | Variable |
| Antimicrobial Activity | Effective against certain strains | Varies widely |
Q & A
Q. What frameworks ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting procedures in electronic lab notebooks with metadata tags. Use controlled-vocabulary ontologies (e.g., ChEBI) for reaction steps. Publish negative results (e.g., failed catalytic conditions) to inform community standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
